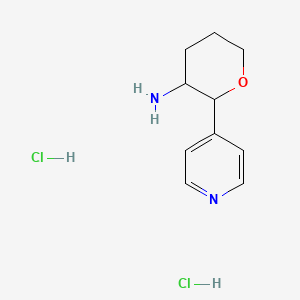

2-Pyridin-4-yloxan-3-amine;dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

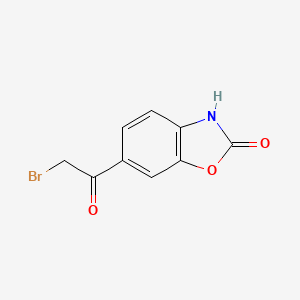

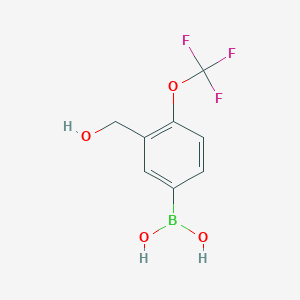

The molecular structure of this compound would be characterized by the presence of a pyridine ring, an oxane ring, and an amine group. The pyridine ring is aromatic and planar, while the oxane ring is a saturated cyclic ether. The amine group could potentially participate in hydrogen bonding.Chemical Reactions Analysis

As a pyridine derivative, this compound might undergo electrophilic substitution reactions at the 3-position of the pyridine ring . The amine group could potentially be protonated or alkylated .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . As a salt, it would likely be soluble in water . The presence of the pyridine ring might confer basic properties .Applications De Recherche Scientifique

Coordination Polymers and Luminescent Emission

- Helical Silver(I) Coordination Polymers: A study demonstrated the formation of helical silver(I) coordination polymers using bis(pyridyl) ligands, including derivatives similar to 2-Pyridin-4-yloxan-3-amine. These polymers exhibit interesting structural properties and solid-state luminescent emissions, suggesting potential applications in materials science (Zhang et al., 2013).

Antimalarial Activity

- Zinc(II) Compounds with Pyridyl Ligands: A zinc(II) compound synthesized using a ligand similar to 2-Pyridin-4-yloxan-3-amine showed significant anti-malarial activity. This highlights the potential of such compounds in the development of new antimalarial drugs (Abu Ali et al., 2016).

Synthesis and Characterization of Derivatives

- Microwave-Assisted Synthesis: A study explored the microwave-assisted synthesis of various 2-amino derivatives of thieno[2,3-b]pyridin-2-amine, indicating the versatility of pyridine derivatives in chemical synthesis (Ankati & Biehl, 2010).

- N-Arylpyrimidin-2-amine Derivatives: Another research focused on synthesizing new N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives, emphasizing the diverse applications of pyridine derivatives in organic chemistry (El-Deeb et al., 2008).

Quantum Chemical Analysis

- Divalent N(I) Character and Tautomerism: A study on N-(Pyridin-2-yl)thiazol-2-amine, a compound with structural similarities to 2-Pyridin-4-yloxan-3-amine, provided insights into its electron distribution, tautomeric preferences, and divalent N(I) character, which are essential for understanding the chemical behavior of such compounds (Bhatia et al., 2013).

Catalysis and Polymerization

- Aminopyridinato Complexes: Research on aminopyridinato complexes involving 4-methyl-pyridin-2-yl and other pyridine derivatives revealed their potential as catalysts in Suzuki cross-coupling reactions and polymerization processes (Deeken et al., 2006).

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

It’s worth noting that compounds with similar structures, such as dihydropyridines, are known to target calcium channels located in the muscle cells of the heart and arterial blood vessels .

Mode of Action

For instance, dihydropyridines work by binding to and blocking voltage-gated L-type calcium channels found on smooth muscle cells of arterial blood vessels . This action reduces the entry of calcium ions into the cell, leading to vasodilation and a decrease in blood pressure .

Biochemical Pathways

Based on the mode of action of similar compounds, it can be inferred that this compound may affect pathways related to calcium ion transport and muscle contraction .

Result of Action

Based on the known effects of similar compounds, it can be inferred that this compound may lead to vasodilation and a decrease in blood pressure .

Propriétés

IUPAC Name |

2-pyridin-4-yloxan-3-amine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O.2ClH/c11-9-2-1-7-13-10(9)8-3-5-12-6-4-8;;/h3-6,9-10H,1-2,7,11H2;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUAMXDRVMQBWPF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(OC1)C2=CC=NC=C2)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Cl2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(3,4-dichlorophenyl)methyl]-9-(3-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2375099.png)

![(2E,NZ)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(2-chlorophenyl)acrylamide](/img/structure/B2375100.png)

![6-[4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]-3-methylpyrimidin-4-one](/img/structure/B2375103.png)

![3-[3-(Methylsulfanyl)pyrrolidine-1-carbonyl]benzonitrile](/img/structure/B2375108.png)

![(4-(2-Fluorophenyl)piperazin-1-yl)(5-methylfuro[3,2-b]pyridin-2-yl)methanone](/img/structure/B2375109.png)

![8-(Cyclopentylcarbonyl)-2-phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one](/img/structure/B2375114.png)

![2-[(2,4-dichlorobenzyl)sulfanyl]-N,N-dimethyl-6-[(methylsulfanyl)methyl]-4-pyrimidinamine](/img/structure/B2375118.png)

![(Z)-N-(2-bromophenyl)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyanoprop-2-enamide](/img/structure/B2375120.png)